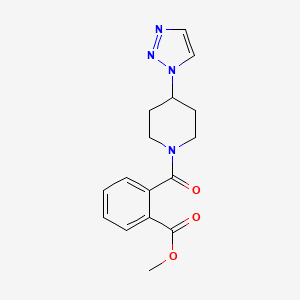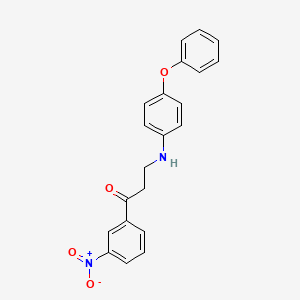
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, commonly known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NPP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 404.46 g/mol. In
Applications De Recherche Scientifique
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, a compound structurally similar to 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach offers a sustainable alternative to phenol, providing specific properties of benzoxazine to aliphatic molecules or macromolecules, which could lead to a wide range of applications in materials science (Acerina Trejo-Machin et al., 2017).
Chiral Synthesis for Antidepressant Drugs
Another study involved the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, a process relevant to the synthesis of antidepressant drugs. This showcases the compound's role in the development of chiral intermediates for pharmaceutical applications, highlighting its potential in the synthesis of complex organic molecules (Y. Choi et al., 2010).
Solvatochromic Switches and Probes
Nitro-substituted phenolates, related to the nitro group in 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, have been synthesized and studied for their solvatochromism, acting as switches and probes for investigating solvent mixtures. This research indicates potential applications in sensing and molecular electronics, where the solvatochromic behavior of such compounds can be utilized (L. G. Nandi et al., 2012).
Aromatic Polyesters and Copolyesters Incorporation
The compound has also been related to the synthesis of aromatic polyesters and copolyesters containing phenylindane units, prepared from materials with similar structural components. These polymers exhibit high molecular weights, amorphous nature, and excellent solubility, suitable for advanced material applications due to their superior thermal properties (Y. Imai & S. Tassavori, 1984).
Quantification of Azanone
In the context of analytical chemistry, methods for the time-resolved electrochemical quantification of azanone at low nanomolar levels have been developed. This research is essential for understanding azanone's role as a reactive compound in various chemical reactions and its potential as an endogenously produced metabolite or signaling molecule (S. Suarez et al., 2013).
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(4-phenoxyanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-21(16-5-4-6-18(15-16)23(25)26)13-14-22-17-9-11-20(12-10-17)27-19-7-2-1-3-8-19/h1-12,15,22H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLCILNSXBAWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477334-13-7 |
Source


|
| Record name | 1-(3-NITROPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)
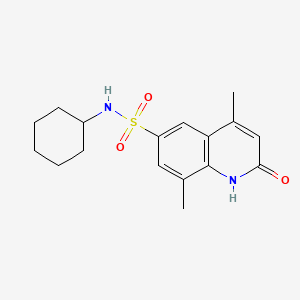
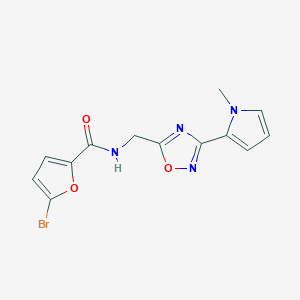
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)
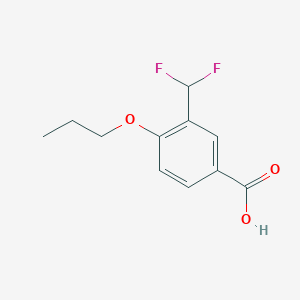
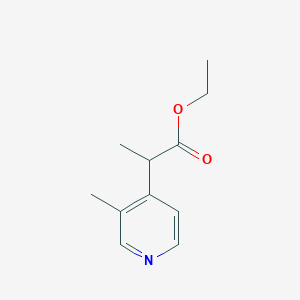
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2-ethoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2673522.png)
![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)

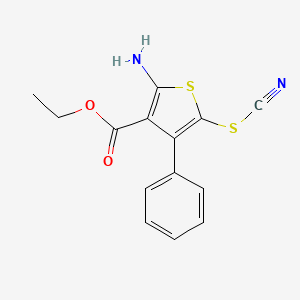
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)
